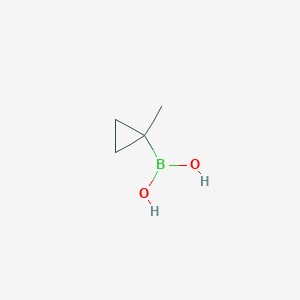![molecular formula C8H8BNO3 B8187604 3-Methyl-benzo[d]isoxazole-4-boroniic acid](/img/structure/B8187604.png)
3-Methyl-benzo[d]isoxazole-4-boroniic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-benzo[d]isoxazole-4-boroniic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a 3-methyl-benzo[d]isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-benzo[d]isoxazole-4-boroniic acid typically involves the following steps:
Formation of the benzo[d]isoxazole ring: This can be achieved through various methods, such as the cyclization of appropriate precursors.
Introduction of the boronic acid group: This is commonly done via the Suzuki-Miyaura coupling reaction, where an aryl halide is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: 3-Methyl-benzo[d]isoxazole-4-boroniic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in the Suzuki-Miyaura coupling reaction.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Biaryl compounds or other substituted derivatives.
科学的研究の応用
3-Methyl-benzo[d]isoxazole-4-boroniic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used to synthesize biologically active molecules for studying enzyme inhibition, receptor binding, and other biological processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 3-Methyl-benzo[d]isoxazole-4-boroniic acid depends on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved in its biological applications would depend on the specific biological system being studied.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with a phenyl ring.
4-Methylphenylboronic acid: Similar structure but with a methyl group on the phenyl ring.
Benzo[d]isoxazole-4-boronic acid: Lacks the methyl group on the benzo[d]isoxazole ring.
Uniqueness: 3-Methyl-benzo[d]isoxazole-4-boroniic acid is unique due to the presence of both the 3-methyl group and the benzo[d]isoxazole ring, which can influence its reactivity and potential applications. The combination of these structural features can provide distinct advantages in specific synthetic and biological contexts.
特性
IUPAC Name |
(3-methyl-1,2-benzoxazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-5-8-6(9(11)12)3-2-4-7(8)13-10-5/h2-4,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWDPVWVMHWWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=NOC2=CC=C1)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[D]isoxazole-4-boronic acid](/img/structure/B8187558.png)



![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8187580.png)
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride](/img/structure/B8187586.png)
![6-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8187594.png)


